2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
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Overview
Description
The compound 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a complex organic molecule characterized by its unique arrangement of benzo[d]thiazole, thiazole, and acetamide functional groups. Its structure suggests potential utility in various scientific and industrial applications, given its multifaceted reactivity and pharmacophoric attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors:
Formation of benzo[d]thiazol-2-ylthio Intermediate: : The benzo[d]thiazole core can be synthesized via cyclization reactions involving o-aminothiophenol and carbon disulfide under basic conditions, followed by oxidation.
Thiazole Derivative Synthesis: : The 2-(2-fluorophenyl)-4-methylthiazole moiety can be constructed through Hantzsch thiazole synthesis, involving α-bromoacetophenone derivative and thioamide under acidic conditions.
Coupling Reaction: : The final step involves the coupling of the benzo[d]thiazol-2-ylthio intermediate with the thiazole derivative in the presence of acetic anhydride, employing appropriate bases and solvents like dichloromethane to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis is optimized for large-scale production:
Continuous Flow Chemistry: : Utilizing continuous flow reactors for high-efficiency heat and mass transfer.
Catalysts and Green Chemistry Approaches: : Employing environmentally benign catalysts and solvents to reduce hazardous waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions at the benzo[d]thiazole sulfur moiety, forming sulfoxides or sulfones.
Reduction: : The reduction of the thiazole ring can be achieved using hydride donors.
Substitution: : Nucleophilic substitution reactions are viable at the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are typical.
Solvents: : Reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide serves as a precursor or intermediate in the synthesis of more complex molecules due to its rich functional group diversity.
Biology
In biological research, the compound’s ability to interfere with specific biological pathways makes it a candidate for enzyme inhibition studies, particularly those involving sulfur metabolism.
Medicine
Industry
Industrially, it can be used in the formulation of specialized polymers or as a stabilizer in chemical processes due to its robust structure and reactivity.
Mechanism of Action
The compound exerts its effects through:
Enzyme Inhibition: : By interacting with active sites of enzymes that recognize thiazole or benzo[d]thiazole motifs.
Molecular Pathways: : Disrupting signaling pathways involving sulfur-containing enzymes, altering cellular functions.
Comparison with Similar Compounds
Comparatively, similar compounds include:
2-(benzo[d]thiazol-2-yl)acetamide: : Lacks the thiazole moiety, making it less versatile in biological applications.
2-(benzo[d]thiazol-2-ylthio)-N-methylacetamide: : Lacks the fluorophenyl group, thus, altering its electronic properties and reactivity.
What sets 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide apart is its combined structural elements, offering a unique balance of electronic, steric, and functional properties.
This article should give you a comprehensive look at the compound, touching upon its synthesis, reactivity, applications, mechanism, and comparisons. Anything else you want to dive deeper into?
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS3/c1-12-17(27-19(23-12)13-6-2-3-7-14(13)21)10-22-18(25)11-26-20-24-15-8-4-5-9-16(15)28-20/h2-9H,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEYQZSHLWXNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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